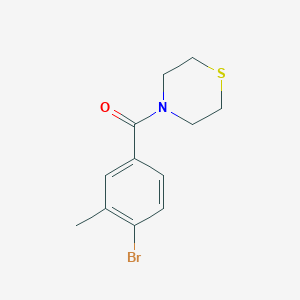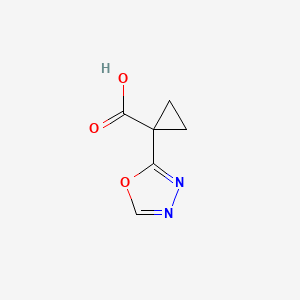
2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol, also known as TFEN, is a synthetic compound with a variety of uses in scientific research. It is a colorless liquid with a pungent odor and a melting point of -50°C. TFEN is a versatile compound that is used in a wide range of applications, including organic synthesis, pharmaceuticals, and biochemistry.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol is not well understood. However, it is believed to act as a catalyst in the synthesis of various compounds, as well as a reagent in the synthesis of peptides and proteins. Additionally, 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol has been found to be an effective inhibitor of certain enzymes, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
The effects of 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol on biochemical and physiological processes are not well understood. However, it has been found to be an effective inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a wide range of applications, including organic synthesis, pharmaceuticals, and biochemistry. Additionally, it is relatively inexpensive and is available in a variety of forms. However, 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol can be toxic if not handled properly, and it has a pungent odor that can be unpleasant.
Future Directions
Future research on 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol could focus on its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol, such as its antioxidant properties. Additionally, research could be conducted to investigate the potential toxicity of 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol and to develop methods for its safe handling and storage. Lastly, research could be conducted to investigate the potential uses of 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol in the synthesis of polymers and other materials.
Synthesis Methods
2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol can be synthesized by the reaction of 4-methyl-3-nitrophenol with trifluoroacetic anhydride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is usually conducted at room temperature. The reaction yields a yellow-colored product, which is then purified by recrystallization.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol is widely used in scientific research due to its versatile properties. It is used in organic synthesis as a reagent for the synthesis of various compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol is used in biochemistry as a reagent in the synthesis of peptides and proteins.
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-3-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-5-2-3-6(4-7(5)13(15)16)8(14)9(10,11)12/h2-4,8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCGNKYXDGRGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


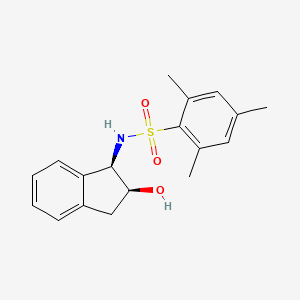


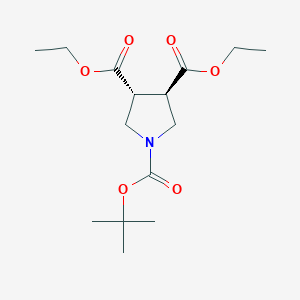
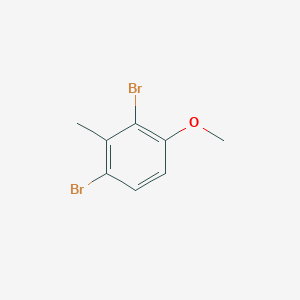
![(7R,9aR)-t-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)
![[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B6316704.png)

![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)

![5-Chloro-6-methyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316737.png)
